molecular formula C20H17F2N7O2S B3414245 1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946315-08-8

1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B3414245
CAS No.: 946315-08-8
M. Wt: 457.5 g/mol
InChI Key: GYEIDVQGUPMISY-UHFFFAOYSA-N
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Description

1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H17F2N7O2S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

HMS3524D20 has been shown to interact with CDK2, a cyclin-dependent kinase . The interaction between HMS3524D20 and CDK2 results in the inhibition of the kinase’s activity, which can lead to alterations in cell cycle progression . This interaction is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from phosphorylating its substrates .

Cellular Effects

In cellular models, HMS3524D20 has demonstrated significant effects on cell function. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This inhibition is likely due to the compound’s effect on CDK2 activity, which can disrupt cell cycle progression and lead to cell death . HMS3524D20 may also influence other cellular processes, such as gene expression and cellular metabolism, through its interaction with CDK2 .

Molecular Mechanism

The molecular mechanism of HMS3524D20 involves its interaction with CDK2. The compound binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents CDK2 from phosphorylating its substrates, which can disrupt cell cycle progression and lead to cell death .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on CDK2, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Metabolic Pathways

Given its interaction with CDK2, it is likely that the compound could influence pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it is likely that the compound would be found in regions of the cell where this enzyme is present .

Properties

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N7O2S/c21-14-6-7-16(22)17(12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEIDVQGUPMISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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